(2,4-difluorophenyl)({[(1E)-1-(2,4-difluorophenyl)ethylidene]amino}oxy)methanone
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Overview
Description
(E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE is an organic compound characterized by the presence of difluorophenyl and difluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE typically involves the condensation of 2,4-difluorobenzaldehyde with 2,4-difluoroaniline under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid derivatives.
Reduction: Formation of difluorophenyl ethylamine derivatives.
Substitution: Formation of substituted difluorophenyl and difluorobenzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, (E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE is used in the production of specialty chemicals, polymers, and materials with unique properties. Its applications may extend to areas such as coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of (E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE.
2,4-Difluorobenzaldehyde: Another precursor used in the synthesis.
Dichloroaniline: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
(E)-[1-(2,4-DIFLUOROPHENYL)ETHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H9F4NO2 |
---|---|
Molecular Weight |
311.23 g/mol |
IUPAC Name |
[(E)-1-(2,4-difluorophenyl)ethylideneamino] 2,4-difluorobenzoate |
InChI |
InChI=1S/C15H9F4NO2/c1-8(11-4-2-9(16)6-13(11)18)20-22-15(21)12-5-3-10(17)7-14(12)19/h2-7H,1H3/b20-8+ |
InChI Key |
XOSSWFSKRHIDII-DNTJNYDQSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=C(C=C(C=C1)F)F)/C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=C(C=C1)F)F)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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